molecular formula C9H10ClFN4 B8456239 (4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride CAS No. 870562-48-4

(4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride

Cat. No. B8456239
Key on ui cas rn: 870562-48-4
M. Wt: 228.65 g/mol
InChI Key: FKBFBUUYUBPOQH-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

Intermediate 67, 4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, (2.46 g, 13.13 mmol) was dissolved in hot ethanol (150 mL). To this was added 1N HCl (15 mL) followed by 10% Pd—C (200 mg). The mixture was treated with H2 at 55 psi for 4 h in a Parr shaker then filtered over Celite and the solvent removed under reduced pressure. The resulting residue was partitioned between ethyl acetate and water. The aqueous phase was separated and lyophilized to afford the title compound as a white powder (2.96 g, 99% yield). 1H NMR (500 MHz, CD3OD) δ ppm: 9.51 (1H, s), 8.63 (1H, s), 7.85 (1H, dd, J=8.5, 5.8 Hz), 7.68 (1H, dd, J=8.8, 2.4 Hz), 7.49 (1H, td, J=8.3, 2.4 Hz), 4.20 (2H, s). LCMS (M+H) calcd for C9H10N4F: 193.08; found: 193.16.
[Compound]
Name
Intermediate 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[CH:3]=1.[ClH:15]>C(O)C.[Pd]>[ClH:15].[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[C:4]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Intermediate 67
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.46 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)N1N=CN=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated with H2 at 55 psi for 4 h in a Parr shaker
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered over Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC(=C(C=C1)CN)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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